(E)-ethyl 4-aminobut-2-enoate hydrochloride
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Description
(E)-ethyl 4-aminobut-2-enoate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Biological Activity
(E)-ethyl 4-aminobut-2-enoate hydrochloride, also known as ethyl 4-aminobut-2-enoate hydrochloride, is an organic compound with significant biological activity owing to its unique structural features. This article explores its chemical properties, biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C5H9ClN2O2
- Molecular Weight : 162.59 g/mol
- CAS Number : 113439-86-4
The structure includes an amino group and an ester functionality, which are crucial for its biological reactivity. The double bond between the second and third carbon atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as:
- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulator : It can bind to receptors, influencing signal transduction pathways.
The amino group facilitates hydrogen bonding, enhancing binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exhibit pharmacological effects.
Biological Activity and Applications
Research indicates that this compound exhibits diverse biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can exhibit antitumor properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents .
- Neuroprotective Effects : Some investigations suggest that the compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through modulation of neurotransmitter systems.
- Pharmacological Studies : Ongoing research is exploring its role as an intermediate in synthesizing pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and therapeutic potential .
Case Studies
Several case studies highlight the biological relevance of this compound:
Comparative Analysis
To understand its unique properties better, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-Aminobutyrate | Lacks double bond; contains only an amino group | Lower reactivity; limited applications |
Methyl 4-Aminobut-2-Enoate | Methyl instead of ethyl ester group | Similar activity; potential differences in lipophilicity |
Ethyl 3-Aminobutanoate | Amino group on third carbon | Different positioning; varied bioactivity |
Properties
IUPAC Name |
ethyl (E)-4-aminobut-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)4-3-5-7;/h3-4H,2,5,7H2,1H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHFIOLGXFTTJ-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.